An In-depth Technical Guide to 1-(Pyridin-2-yl)hexan-2-ol: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 1-(Pyridin-2-yl)hexan-2-ol: Synthesis, Properties, and Potential Applications
This guide provides a comprehensive technical overview of the chemical compound 1-(Pyridin-2-yl)hexan-2-ol, designed for researchers, scientists, and professionals in drug development. The information presented herein is a synthesis of established chemical principles and data from analogous structures, intended to facilitate further research and application development.
Introduction and Core Chemical Identity
1-(Pyridin-2-yl)hexan-2-ol is a chiral secondary alcohol containing a pyridine ring. This structural motif is of significant interest in medicinal chemistry and catalysis due to the prevalence of pyridine derivatives in pharmaceuticals and as ligands in asymmetric synthesis.[1][2] The presence of both a hydroxyl group and a nitrogenous aromatic ring offers multiple points for further functionalization, making it a versatile building block in organic synthesis.
Chemical Structure:
Caption: Chemical structure of 1-(Pyridin-2-yl)hexan-2-ol.
Table 1: Core Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 1-(Pyridin-2-yl)hexan-2-ol | - |
| Molecular Formula | C₁₁H₁₇NO | - |
| Molecular Weight | 179.26 g/mol | - |
| CAS Number | Not assigned | - |
Proposed Synthesis and Mechanistic Insights
The synthesis of 1-(Pyridin-2-yl)hexan-2-ol can be achieved through several established organometallic routes. The choice of methodology will depend on the desired stereochemistry and the availability of starting materials.
Grignard Addition to Pyridine-2-carboxaldehyde
A primary and straightforward approach involves the nucleophilic addition of a butyl Grignard reagent to pyridine-2-carboxaldehyde.[3][4] This reaction is known to proceed with high efficiency for the formation of secondary alcohols.
Reaction Scheme:
Caption: Synthesis via Grignard addition.
Experimental Protocol:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. A solution of 1-bromobutane in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise to the magnesium. The reaction is initiated with gentle heating or the addition of a small crystal of iodine. The mixture is stirred until the magnesium is consumed.
-
Addition Reaction: The flask containing the Grignard reagent is cooled to 0 °C in an ice bath. A solution of pyridine-2-carboxaldehyde in anhydrous ether or THF is added dropwise with continuous stirring.[5] The reaction is typically exothermic and the addition rate should be controlled to maintain the temperature.
-
Quenching and Work-up: After the addition is complete, the reaction is stirred for an additional 1-2 hours at room temperature to ensure completion. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The resulting mixture is transferred to a separatory funnel and the aqueous layer is extracted three times with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-(Pyridin-2-yl)hexan-2-ol.
Causality and Self-Validation: The use of anhydrous conditions is critical to prevent the Grignard reagent from being quenched by water.[6] The slow, dropwise addition of the aldehyde to the Grignard reagent (or vice-versa, depending on scale and reactivity) helps to control the exothermicity of the reaction. The aqueous work-up with a mild acid like ammonium chloride protonates the intermediate alkoxide to yield the final alcohol product.[4] The purity of the final product can be readily assessed by Thin Layer Chromatography (TLC) and confirmed by spectroscopic methods.
Alkylation of 2-Picoline
An alternative strategy involves the deprotonation of 2-picoline (2-methylpyridine) to form a nucleophilic carbanion, followed by reaction with pentanal.[1][7]
Reaction Scheme:
Caption: Synthesis via alkylation of 2-picoline.
Experimental Protocol:
-
Deprotonation: To a solution of 2-picoline in anhydrous THF at -78 °C (dry ice/acetone bath) under an inert atmosphere, a solution of a strong base such as n-butyllithium (n-BuLi) in hexanes is added dropwise. The formation of the reddish-brown 2-picolyl anion indicates successful deprotonation.
-
Alkylation: A solution of pentanal in anhydrous THF is then added dropwise to the solution of the 2-picolyl anion at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours.
-
Quenching and Work-up: The reaction is quenched by the addition of saturated aqueous ammonium chloride. The mixture is allowed to warm to room temperature.
-
Extraction and Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated as described in the Grignard protocol.
-
Purification: The crude product is purified by flash column chromatography.
Expertise and Trustworthiness: This method offers the potential for enantioselective synthesis by using a chiral lithium amide base, which can form a chiral mixed aggregate with the lithiated 2-alkylpyridine to control the stereochemistry of the subsequent alkylation.[1][2] The low temperature (-78 °C) is crucial to maintain the stability of the organolithium species and to control the reaction selectivity.
Physicochemical and Spectroscopic Properties
The following properties are predicted based on the known data for structurally similar compounds such as 2-hexanol and other pyridyl alcohols.[8][9]
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Basis for Prediction |
| Appearance | Colorless to pale yellow oil | General appearance of similar alcohols[5] |
| Boiling Point | ~250-260 °C | Extrapolated from similar pyridyl alkanols[10] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, ether, chloroform). Sparingly soluble in water. | Based on the properties of 2-hexanol and the presence of a polar pyridine ring.[8] |
| pKa | ~4-5 (for the pyridinium ion) | Typical pKa for pyridine and its derivatives.[11] |
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR (CDCl₃) | δ ~8.5 (d, 1H, pyridine H6), ~7.7 (t, 1H, pyridine H4), ~7.2 (d, 1H, pyridine H3), ~7.1 (t, 1H, pyridine H5), ~4.0 (m, 1H, CH-OH), ~3.0 (dd, 1H, CH₂-Py), ~2.8 (dd, 1H, CH₂-Py), ~1.2-1.6 (m, 6H, CH₂), ~0.9 (t, 3H, CH₃) |
| ¹³C NMR (CDCl₃) | δ ~160 (C2-Py), ~149 (C6-Py), ~136 (C4-Py), ~123 (C3-Py), ~121 (C5-Py), ~70 (CH-OH), ~45 (CH₂-Py), ~38 (CH₂), ~28 (CH₂), ~22 (CH₂), ~14 (CH₃) |
| IR (neat) | ~3300 cm⁻¹ (broad, O-H stretch), ~3050 cm⁻¹ (aromatic C-H stretch), ~2950-2850 cm⁻¹ (aliphatic C-H stretch), ~1600, 1470, 1430 cm⁻¹ (pyridine ring C=C and C=N stretches) |
| Mass Spec (EI) | M⁺ at m/z = 179. Fragment ions corresponding to loss of water, butyl radical, and cleavage of the pyridine ring. |
Potential Applications and Future Research Directions
The unique structural features of 1-(Pyridin-2-yl)hexan-2-ol suggest its potential utility in several areas of chemical and pharmaceutical research.
Medicinal Chemistry
The pyridine moiety is a common scaffold in a wide range of biologically active compounds.[7][12] This molecule could serve as a key intermediate for the synthesis of novel therapeutic agents. The hydroxyl group can be further functionalized to introduce different pharmacophores, and the pyridine nitrogen can act as a hydrogen bond acceptor or be quaternized to modulate solubility and biological activity.
Asymmetric Catalysis
Chiral pyridyl alcohols are valuable ligands in asymmetric catalysis.[1][2] The enantiomerically pure forms of 1-(Pyridin-2-yl)hexan-2-ol could be investigated as ligands for a variety of metal-catalyzed asymmetric transformations, such as reductions, additions, and cross-coupling reactions.
Materials Science
Pyridine-containing compounds can be used in the development of functional materials, such as coordination polymers and metal-organic frameworks (MOFs). The ability of the pyridine nitrogen to coordinate with metal ions makes this molecule a potential building block for such materials.
Future Research:
-
Enantioselective Synthesis: Development of a robust and scalable enantioselective synthesis of both (R)- and (S)-1-(Pyridin-2-yl)hexan-2-ol is a critical next step.
-
Biological Screening: The compound and its derivatives should be screened for a variety of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
-
Catalytic Activity: The efficacy of the enantiopure compound as a ligand in various asymmetric catalytic reactions should be systematically evaluated.
Conclusion
1-(Pyridin-2-yl)hexan-2-ol is a promising yet underexplored chemical entity. This guide provides a foundational understanding of its structure, potential synthetic routes, and predicted properties based on sound chemical principles and data from analogous compounds. It is our hope that this technical overview will stimulate further research and unlock the full potential of this versatile molecule in various scientific disciplines.
References
- BenchChem. Protocol for α-Alkylation of 2-Alkylpyridines: Application Notes and Methodologies.
- The Direct Asymmetric Alkylation of 2-Alkyl Pyridines and the Total Synthesis of Portimine A. (n.d.).
- Direct C(sp3)–H allylation of 2-alkylpyridines with Morita–Baylis–Hillman carbonates via a tandem nucleophilic substitution/aza-Cope rearrangement. PMC.
- Direct C(sp3)–H allylation of 2-alkylpyridines with Morita–Baylis–Hillman carbonates via a tandem nucleophilic substitution/aza-Cope rearrangement. Beilstein Journals. (2021).
- One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. (2020).
- Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. (2025).
- Copper Complexes in the Promotion of Aldol Addition to Pyridine-2-carboxaldehyde: Synthesis of Homo. ACS Publications. (2017).
- (1R)-1-(pyridin-2-yl)ethan-1-ol. PubChem.
- Pyridine-2-carboxaldehyde as ligand: synthesis and derivatization of carbonyl complexes. (2007).
- Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. PMC.
- Pyridin-2-ol | 72762-00-6. ChemicalBook. (2025).
- pyridin-2-ol. NIST WebBook.
- Grignard Reaction. Organic Chemistry Portal.
- Preparation method of 2-acetylpyridine. Google Patents.
- Reactions of Grignard Reagents. Master Organic Chemistry. (2015).
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC.
- 1-(Pyridin-2-yl)butan-1-amine Properties. EPA. (2025).
- 2-(Pyridin-2-yl)cyclohexanol | C11H15NO | CID 584127. PubChem.
- Method of producing pyridine ethanol derivative. Google Patents.
- (R)-hexan-2-ol. BOC Sciences.
- 2-Pyridineethanol (25 mg) (2-(Pyridin-2-yl)ethanol). USP Store.
- How does Grignard reagent react with isoquinoline? Quora. (2021).
- Pyridine-2-carbaldehyde. Wikipedia.
- Main Group Organometallic Compounds. MSU chemistry.
- The Pherobase NMR: Hexan-2-ol.
- Pyridine synthesis. Organic Chemistry Portal.
- 2-Hexanol | C6H14O | CID 12297. PubChem.
- 2-(Pyridin-2-yl)oxazole | 5998-89-0.
- 2-Hexanol. Wikipedia.
- Pyridine | CASRN 110-86-1 | DTXSID9021924 | IRIS. US EPA, ORD.
- Hexaconazole. EPA.
- 1 H NMR spectrum of 2,2-di(pyridin-2-yl)hexahydropyrimidinein CDCl3 at RT.
- Evaluating Hexaconazole Leaching in Laboratory and Field Experiments: Effects of Application Rate, Soil Type, and Simulated Rainfall. (2018).
- Hexaconazole | C14H17Cl2N3O | CID 66461. PubChem.
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
- Synthesis of Some New Fused Pyridines and Prediction their Biological Activity via PASS INET. Natural Sciences Publishing. (2015).
- 2-HEXANOL(626-93-7) 1H NMR spectrum. ChemicalBook.
- hexan-2-ol (CHEBI:88370). EMBL-EBI.
- Supplementary Information. The Royal Society of Chemistry.
- Chemical Properties of 2-Hexanol (CAS 626-93-7). Cheméo.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Direct Asymmetric Alkylation of 2-Alkyl Pyridines and the Total Synthesis of Portimine A - ProQuest [proquest.com]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 6. quora.com [quora.com]
- 7. Direct C(sp3)–H allylation of 2-alkylpyridines with Morita–Baylis–Hillman carbonates via a tandem nucleophilic substitution/aza-Cope rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Hexanol - Wikipedia [en.wikipedia.org]
- 9. 2-(Pyridin-2-yl)cyclohexanol | C11H15NO | CID 584127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CompTox Chemicals Dashboard [comptox.epa.gov]
- 11. Pyridine | CASRN 110-86-1 | DTXSID9021924 | IRIS | US EPA, ORD [iris.epa.gov]
- 12. BJOC - Direct C(sp3)–H allylation of 2-alkylpyridines with Morita–Baylis–Hillman carbonates via a tandem nucleophilic substitution/aza-Cope rearrangement [beilstein-journals.org]
